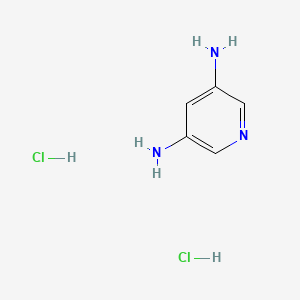
Pyridine-3,5-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-3,5-diamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic ring with one nitrogen atom, and the addition of amino groups at the 3 and 5 positions, along with dihydrochloride, makes this compound unique. It is widely used in various scientific research fields due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-3,5-diamine dihydrochloride typically involves the nitration of pyridine followed by reduction and subsequent conversion to the dihydrochloride salt. One common method includes:
Nitration: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3,5-dinitropyridine.
Reduction: The dinitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield pyridine-3,5-diamine.
Salt Formation: Finally, the diamine is treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-3,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: More reduced amine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Pyridine-3,5-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of pyridine-3,5-diamine dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Pyridine-2,4-diamine: Another pyridine derivative with amino groups at different positions.
Pyridine-3,4-diamine: Similar structure but with amino groups at adjacent positions.
Pyridine-2,6-diamine: Amino groups at the 2 and 6 positions.
Uniqueness: Pyridine-3,5-diamine dihydrochloride is unique due to the specific positioning of its amino groups, which can influence its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to other pyridine diamines.
Propriétés
Formule moléculaire |
C5H9Cl2N3 |
|---|---|
Poids moléculaire |
182.05 g/mol |
Nom IUPAC |
pyridine-3,5-diamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-1-5(7)3-8-2-4;;/h1-3H,6-7H2;2*1H |
Clé InChI |
GACDDWMIIOFTGW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
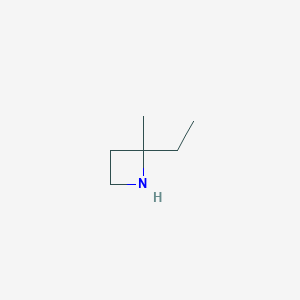
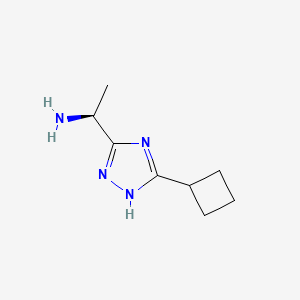
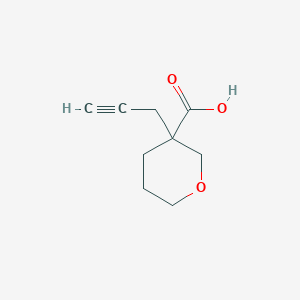
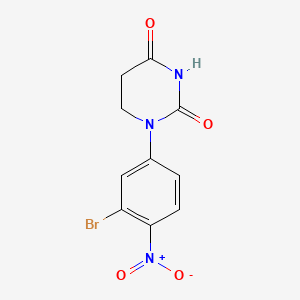
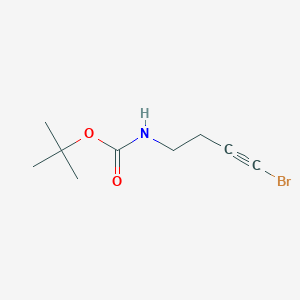
![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
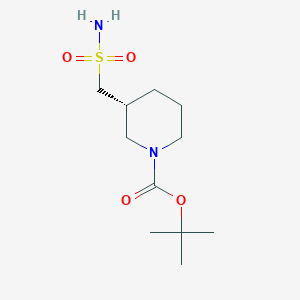
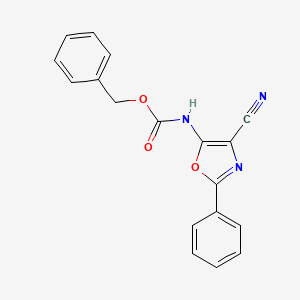
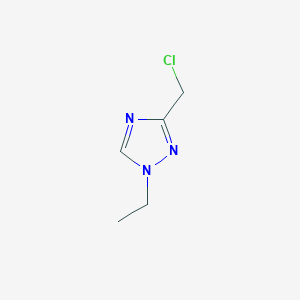
![1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
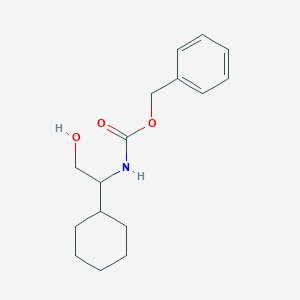
![tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate](/img/structure/B13496593.png)
